molecular formula C22H23N3OS B12582792 N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12582792
M. Wt: 377.5 g/mol
InChI Key: WSWVLPXLQWFEPA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a synthetic small molecule featuring a quinazoline core substituted with a 3-methylphenyl group at position 2, an ethyl group at position 6, and a sulfanyl acetamide moiety at position 2. The cyclopropyl ring attached to the acetamide nitrogen distinguishes it from related compounds.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-cyclopropyl-2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H23N3OS/c1-3-15-7-10-19-18(12-15)22(27-13-20(26)23-17-8-9-17)25-21(24-19)16-6-4-5-14(2)11-16/h4-7,10-12,17H,3,8-9,13H2,1-2H3,(H,23,26)

InChI Key

WSWVLPXLQWFEPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, including the formation of the quinazoline ring, the introduction of the cyclopropyl group, and the attachment of the sulfanyl-acetamide moiety. Common synthetic routes may involve:

    Formation of the Quinazoline Ring: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

    Attachment of the Sulfanyl-Acetamide Moiety: This can be done through nucleophilic substitution reactions where a sulfanyl group is introduced, followed by acetamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline or cyclopropyl derivatives.

Scientific Research Applications

N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural Features

Target Compound vs. Acetamide Derivatives (–6):
Feature Target Compound Analogs (8e, 8f, 8g, 8t–8w) 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Core Structure Quinazoline 1,3,4-Oxadiazole Benzene/amide
Substituents 6-Ethyl, 2-(3-methylphenyl), cyclopropyl-acetamide Indol-3-ylmethyl, substituted phenyl groups 4-Methoxyphenyl, 2-aminophenyl
Molecular Weight Not reported (estimated ~400–450 g/mol) 378–428 g/mol ~300 g/mol
Key Functional Groups Sulfanyl, acetamide, ethyl, cyclopropyl Sulfanyl, acetamide, oxadiazole, indole Sulfanyl, acetamide, methoxy, amine

Key Observations :

  • The quinazoline core in the target compound may enhance π-π stacking interactions in biological systems compared to oxadiazole or simple benzene cores in analogs.
  • The cyclopropyl group increases steric bulk and metabolic stability relative to linear alkyl or aryl substituents in analogs like 8e–8w .

Physical and Spectral Properties

Melting Points and Solubility:
Compound Melting Point (°C) Notes
Target Compound Not reported Likely higher than 8g (142°C) due to quinazoline rigidity
8e (2-methylphenyl) 155 Crystalline, moderate solubility
8g (4-methylphenyl) 142 Amorphous, similar solubility to 8e
8v (nitrophenyl) Not reported Expected low solubility due to nitro group

Spectral Comparisons :

  • IR Spectroscopy : The target compound would show C=N (quinazoline) and C=O (acetamide) stretches near 1650 cm⁻¹ and 1700 cm⁻¹, respectively. Analogs like 8e–8g exhibit additional oxadiazole C=N and C-O-C stretches at 1600–1650 cm⁻¹ .
  • 1H-NMR : The cyclopropyl group’s protons would resonate as a multiplet near δ 0.5–1.5 ppm, distinct from the indole (δ 6.5–7.5 ppm) or methoxy (δ 3.7 ppm) signals in analogs .
Target Compound vs. Analogs ():
Activity Target Compound (Predicted) Analogs (8e–8w) 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Enzyme Inhibition Potential kinase inhibition LOX, α-glucosidase, BChE inhibition Antimicrobial (amide-driven)
Bioactivity Drivers Quinazoline (kinase binding), cyclopropyl (stability) Oxadiazole (electron-deficient core), indole (hydrophobicity) Methoxy (electron-donating), amine (hydrogen bonding)

Key Observations :

  • The target’s quinazoline core may confer selectivity for kinase targets, whereas oxadiazole-based analogs (8e–8w) show broader enzyme inhibition .
  • The cyclopropyl group could improve metabolic stability compared to the nitro group in 8v, which may increase reactivity but reduce bioavailability.

Biological Activity

N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a novel compound belonging to the class of quinazoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure with the following key components:

  • Cyclopropyl group : Enhances lipophilicity and potential receptor interaction.
  • Acetamide moiety : Contributes to hydrogen bonding and solubility.
  • Quinazoline core : Known for its role in inhibiting various kinases associated with cancer.
  • Sulfanyl linkage : May participate in nucleophilic reactions, enhancing biological activity.

Antitumor Activity

Quinazoline derivatives, including this compound, have been studied for their ability to inhibit kinases involved in tumor progression. Specifically, compounds in this class can target:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)
    These interactions can lead to reduced cell proliferation and increased apoptosis in cancer cells. Research indicates that this compound may exhibit significant antitumor effects through these pathways.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Quinazoline derivatives are known to possess activity against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Quinazoline derivatives can modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The quinazoline core interacts with ATP-binding sites on kinases, preventing phosphorylation and subsequent signaling cascades that lead to tumor growth.
  • Nucleophilic Substitution : The sulfanyl group can engage in reactions that modify biological targets or enhance binding affinity.
  • Hydrogen Bonding : The acetamide group facilitates interactions with protein targets through hydrogen bonds, increasing specificity and potency.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

StudyFocusFindings
AntitumorSignificant inhibition of tumor cell proliferation in vitro; effective against EGFR-positive cancer cells.
AntimicrobialDemonstrated activity against common bacterial strains; potential as a new antibiotic candidate.
Anti-inflammatoryReduced cytokine production in cell models; suggests application in inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study involving human cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability, particularly in breast and lung cancer models.
  • In Vivo Models : Animal studies indicated that administration of this compound resulted in decreased tumor size and improved survival rates compared to control groups.

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